molecular formula C11H21NO3 B3393114 trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate CAS No. 1877308-30-9

trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3393114
CAS No.: 1877308-30-9
M. Wt: 215.29
InChI Key: QNVPXIMDUBAIPY-DTWKUNHWSA-N
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Description

The compound “trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate” is likely a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are often used in the synthesis of pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine with the appropriate tert-butyl and hydroxymethyl groups. This could potentially be achieved through a variety of synthetic methods, including substitution reactions or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a five-membered ring (the pyrrolidine) with various functional groups attached, including a tert-butyl group, a carboxylate group, and a hydroxymethyl group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVPXIMDUBAIPY-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
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trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Reactant of Route 6
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

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